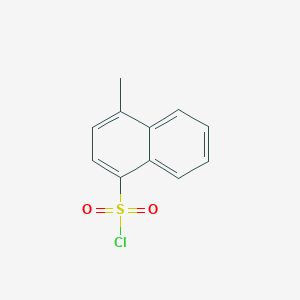

4-methylnaphthalene-1-sulfonyl Chloride

説明

BenchChem offers high-quality 4-methylnaphthalene-1-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methylnaphthalene-1-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-methylnaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEBLSWMOQCGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384185 | |

| Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-11-7 | |

| Record name | 4-Methyl-1-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylnaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-methylnaphthalene-1-sulfonyl chloride chemical properties

An In-Depth Technical Guide to 4-Methylnaphthalene-1-sulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

4-Methylnaphthalene-1-sulfonyl chloride stands as a significant, albeit specialized, reagent in the landscape of organic synthesis and drug discovery. It synergistically combines the rigid, lipophilic naphthalene scaffold with the highly reactive sulfonyl chloride functional group. The naphthalene core is a privileged structure in medicinal chemistry, known for its ability to engage in π-stacking interactions with biological targets and is a component of numerous FDA-approved drugs.[1] The sulfonyl chloride moiety serves as a versatile chemical handle, primarily for the synthesis of sulfonamides—a class of compounds with a vast range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-methylnaphthalene-1-sulfonyl chloride. Moving beyond a simple recitation of facts, we will delve into the causality behind its synthesis and reactivity, offer detailed, field-proven protocols for its use, and contextualize its role as both a building block for novel chemical entities and a derivatizing agent for sensitive analytical applications.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is foundational to its effective use in a laboratory setting. These properties dictate storage conditions, solvent choices, and the analytical methods required for reaction monitoring and quality control.

Physicochemical Data

The key physicochemical properties of 4-methylnaphthalene-1-sulfonyl chloride are summarized in the table below. It is crucial to note that while some data is experimentally derived, values such as the octanol-water partition coefficient are often computationally estimated.

| Property | Value | Source(s) |

| CAS Number | 10447-11-7 | [5][6] |

| Molecular Formula | C₁₁H₉ClO₂S | [5][6] |

| Molecular Weight | 240.71 g/mol | [5][6] |

| Physical Form | Solid | [7] |

| IUPAC Name | 4-methylnaphthalene-1-sulfonyl chloride | [5] |

| Synonyms | 1-(Chlorosulfonyl)-4-methylnaphthalene | [5][6] |

| XLogP3 (Computed) | 3.6 | [5] |

| Exact Mass | 240.001178 g/mol | [5][8] |

Note: The compound is classified as a Dangerous Good for transport and is known to be moisture-sensitive, hydrolyzing to the corresponding sulfonic acid.[2][7]

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-methylnaphthalene-1-sulfonyl chloride. The expected spectral characteristics are detailed below.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. The most diagnostic peaks arise from the sulfonyl chloride moiety.

-

1370-1410 cm⁻¹ & 1166-1204 cm⁻¹: These two strong, sharp absorption bands are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively. Their presence is a primary indicator of the compound's integrity.

-

~3050 cm⁻¹ & ~2920 cm⁻¹: Aromatic C-H stretching and methyl C-H stretching, respectively.

-

~1600 cm⁻¹ & ~1500 cm⁻¹: Aromatic C=C stretching vibrations from the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a detailed map of the carbon and hydrogen framework. While a publicly available, experimentally verified spectrum is not readily available, the expected chemical shifts can be reliably predicted based on the analysis of analogous structures like 1-methylnaphthalene and other aryl sulfonyl chlorides.[9][10]

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~8.2-8.8 ppm: Three downfield multiplets corresponding to the protons on the naphthalene ring that are most deshielded by the electron-withdrawing sulfonyl chloride group and ring anisotropy.

-

δ ~7.5-7.8 ppm: Three multiplets from the remaining aromatic protons.

-

δ ~2.8 ppm: A sharp singlet corresponding to the three protons of the methyl group.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~125-140 ppm: Multiple signals corresponding to the ten carbons of the naphthalene ring. The carbon directly attached to the sulfonyl chloride group (C1) and the quaternary carbons will be the most downfield.

-

δ ~20 ppm: A single signal for the methyl carbon.

-

Mass Spectrometry (MS): Electron Impact (EI-MS) would reveal the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A distinct cluster of peaks around m/z 240 and 242, with an approximate 3:1 intensity ratio, which is the classic isotopic signature for a compound containing one chlorine atom (³⁵Cl and ³⁷Cl).

-

Key Fragments:

-

m/z 205 [M-Cl]⁺: Loss of the chlorine radical.

-

m/z 141 [M-SO₂Cl]⁺: Loss of the chlorosulfonyl radical, resulting in the 4-methylnaphthalenyl cation.

-

Section 2: Synthesis and Purification

The most reliable and common laboratory synthesis of aryl sulfonyl chlorides involves the direct chlorination of the corresponding sulfonic acid. This two-step approach, starting from 1-methylnaphthalene, is generally preferred for its high yield and purity control.

Synthesis Pathway Overview

The synthesis proceeds via two distinct stages:

-

Electrophilic Sulfonation: 1-methylnaphthalene is reacted with a sulfonating agent (e.g., concentrated sulfuric acid) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The substitution occurs preferentially at the C1 (alpha) position due to kinetic control and the activating nature of the methyl group.

-

Chlorination: The resulting 4-methylnaphthalene-1-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid into the desired sulfonyl chloride.

Caption: Synthetic workflow for 4-methylnaphthalene-1-sulfonyl chloride.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful formation of the intermediate sulfonic acid salt in Step 1 ensures the starting material for Step 2 is correct, and the final workup for the sulfonyl chloride is designed to remove all acidic byproducts.

Materials:

-

1-Methylnaphthalene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Chloride (NaCl)

-

Thionyl Chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Preparation of Sodium 4-methylnaphthalene-1-sulfonate

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Sulfonation: Add 1-methylnaphthalene (0.1 mol) to the flask. Slowly and with caution, add concentrated sulfuric acid (0.12 mol) while stirring. The mixture will heat up.

-

Heating: Heat the mixture in an oil bath at 80°C for 2 hours. The progress can be monitored by taking a small aliquot, diluting it in water, and checking for the disappearance of the insoluble 1-methylnaphthalene layer.

-

Quenching and Precipitation: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous solution into a beaker containing 500 mL of ice-cold saturated sodium chloride solution while stirring vigorously.

-

Isolation: The sodium salt of the sulfonic acid will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with more cold saturated NaCl solution to remove excess sulfuric acid.

-

Drying: Dry the isolated sodium 4-methylnaphthalene-1-sulfonate in a vacuum oven at 100°C overnight. The product should be a fine, dry powder.

Step 2: Conversion to 4-Methylnaphthalene-1-sulfonyl chloride

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases).

-

Chlorination: Place the dried sodium 4-methylnaphthalene-1-sulfonate (from Step 1) in the flask. Add thionyl chloride (0.3 mol, a significant excess) and a catalytic amount of DMF (3-4 drops).

-

Heating: Gently reflux the suspension for 3-4 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.

-

Removal of Excess Reagent: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). Causality: This step is critical as any remaining thionyl chloride will complicate the workup.

-

Workup: Cautiously add 100 mL of ice-cold water to the residue. The sulfonyl chloride will precipitate. Stir for 15 minutes to hydrolyze any remaining reactive species.

-

Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities. A final wash with brine (1 x 50 mL) is recommended.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylnaphthalene-1-sulfonyl chloride as a solid.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Section 3: Chemical Reactivity and Handling

Core Reactivity: Nucleophilic Substitution

The dominant chemical behavior of 4-methylnaphthalene-1-sulfonyl chloride is its susceptibility to attack by nucleophiles at the electrophilic sulfur atom. This results in the displacement of the chloride ion, which is an excellent leaving group. The most common and synthetically valuable reaction is with primary or secondary amines to form stable sulfonamides.[11]

Caption: General mechanism for sulfonamide formation.

This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. Expertise Insight: The base serves two critical roles: first, it neutralizes the HCl byproduct that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic. Second, for primary or secondary amines, the base can deprotonate the nitrogen after initial sulfonylation, increasing the yield in some cases.

Hydrolysis and Safe Handling

Like most sulfonyl chlorides, 4-methylnaphthalene-1-sulfonyl chloride is highly sensitive to moisture. It readily hydrolyzes in the presence of water to form the corresponding 4-methylnaphthalene-1-sulfonic acid and HCl. This degradation pathway underscores the need for stringent handling procedures.

Safety and Handling Precautions:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Handling: All manipulations should be performed under anhydrous conditions. Use oven-dried glassware and anhydrous solvents.

-

Personal Protective Equipment (PPE): Due to its corrosive nature (H314: Causes severe skin burns and eye damage), always handle the compound in a fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7] In case of contact, immediately flush the affected area with copious amounts of water.

Section 4: Core Applications in Drug Development

The unique properties of 4-methylnaphthalene-1-sulfonyl chloride make it a valuable tool in two primary areas of drug development: as a derivatizing agent for bioanalysis and as a structural scaffold in medicinal chemistry.

Application as a Derivatizing Agent for HPLC

Many drug candidates, particularly those containing secondary amine functionalities, lack a strong chromophore or fluorophore, making their detection by HPLC with UV or fluorescence detectors challenging. Pre-column derivatization with a reagent like 4-methylnaphthalene-1-sulfonyl chloride introduces a large, UV-active naphthalene ring system, dramatically enhancing detection sensitivity.[12]

Workflow for Amine Derivatization:

Caption: Experimental workflow for HPLC pre-column derivatization.

Protocol: Derivatization of a Secondary Amine for HPLC-UV Analysis This protocol is designed to be robust and provides a clear endpoint by quenching the reaction, ensuring reproducible results.

-

Preparation of Solutions:

-

Analyte Stock: Prepare a 1 mg/mL stock solution of the amine-containing analyte in acetonitrile.

-

Reagent Solution: Prepare a 10 mg/mL solution of 4-methylnaphthalene-1-sulfonyl chloride in anhydrous acetonitrile. Trustworthiness: This solution should be prepared fresh daily to prevent degradation due to trace moisture.

-

Base: Use pyridine or triethylamine.

-

-

Derivatization Reaction:

-

In a 1.5 mL autosampler vial, add 100 µL of the analyte stock solution (or a dilution thereof).

-

Add 200 µL of the reagent solution.

-

Add 50 µL of pyridine.

-

Cap the vial tightly and vortex for 10 seconds.

-

-

Incubation: Place the vial in a heating block or water bath set to 60°C for 30 minutes.

-

Quenching: Remove the vial and allow it to cool to room temperature. Add 500 µL of a 50:50 mixture of water and acetonitrile to quench the reaction by hydrolyzing any remaining sulfonyl chloride.

-

Analysis: The sample is now ready for injection into the HPLC system. The derivatized analyte will have a significantly longer retention time on a reversed-phase column (e.g., C18) and will be readily detectable by a UV detector at ~254 nm or a fluorescence detector.

Use as a Scaffold in Medicinal Chemistry

The 4-methylnaphthalene-1-sulfonamide core is an attractive scaffold for building new therapeutic agents. The sulfonamide linker is a stable, effective hydrogen bond acceptor, and the naphthalene moiety can be tailored to fit into hydrophobic pockets of target proteins. Research has shown that naphthalene-sulfonamide derivatives can act as potent antagonists of chemokine receptors like CCR8, which are implicated in inflammatory diseases and cancer.[13] The synthesis involves reacting 4-methylnaphthalene-1-sulfonyl chloride with a diverse library of amines to rapidly generate a set of candidate molecules for screening in biological assays.

Conclusion

4-Methylnaphthalene-1-sulfonyl chloride is more than just a chemical intermediate; it is an enabling tool for both analytical chemists and medicinal chemists. Its well-defined reactivity, anchored by the sulfonyl chloride group, allows for the reliable synthesis of sulfonamides and the sensitive detection of otherwise invisible analytes. The inherent biological relevance of the naphthalene scaffold ensures its continued importance in the design of next-generation therapeutics. By understanding its fundamental properties and employing robust, validated protocols, researchers can fully leverage the potential of this versatile reagent in the pursuit of scientific discovery.

References

- (No source used)

-

MySkinRecipes. (n.d.). 4-Methylnaphthalene-1-sulfonamide. Retrieved from [Link]

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-methylnaphthalene-1-sulfonyl Chloride. Retrieved from [Link]

- Li, S., et al. (2018). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 161, 395-407.

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-METHYL-1-NAPHTHALENESULFONIC ACID. Retrieved from [Link]

- Jenkins, T. J., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry, 50(4), 686-699.

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 11(8), 3568-3585.

-

PubChem. (n.d.). Sodium 4-methyl-1-naphthalenesulfonate. Retrieved from [Link]

- (No source used)

- (No source used)

- (No source used)

-

SpectraBase. (n.d.). 4-Methylnaphthalene-1-sulfonyl chloride. Retrieved from [Link]

- (No source used)

- Google Patents. (n.d.). US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride.

- Zafar, W., Sumrra, S., & Chohan, Z. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000531 1-methylnaphthalene. Retrieved from [Link]

- (No source used)

- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59.

- Asolkar, R. N., et al. (1991). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 5. 4-methylnaphthalene-1-sulfonyl Chloride | C11H9ClO2S | CID 2800760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-Methylnaphthalene-1-sulphonyl chloride | 10447-11-7 [sigmaaldrich.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 10. 4-Ethylbenzene-1-sulfonyl chloride(16712-69-9) 13C NMR [m.chemicalbook.com]

- 11. cbijournal.com [cbijournal.com]

- 12. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-methylnaphthalene-1-sulfonyl chloride CAS number 10447-11-7

An In-Depth Technical Guide to 4-Methylnaphthalene-1-sulfonyl Chloride (CAS 10447-11-7): Properties, Synthesis, and Applications in Biomedical Research

Executive Summary

4-Methylnaphthalene-1-sulfonyl chloride is a reactive chemical compound featuring a naphthalene scaffold, a core structure in many biologically active molecules.[1] Its primary utility stems from the highly electrophilic sulfonyl chloride group, which readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reactivity makes it an invaluable tool for researchers, scientists, and drug development professionals. Structurally analogous to the well-known fluorescent labeling agent Dansyl Chloride, 4-methylnaphthalene-1-sulfonyl chloride serves as a derivatization agent for the analysis of amino acids and peptides and as a versatile building block in the synthesis of novel compounds for medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, its key chemical reactions, and its principal applications, with a strong emphasis on the causality behind experimental protocols and safety considerations.

Introduction and Significance

The naphthalene-sulfonyl chloride framework is a cornerstone in the field of biochemical analysis and medicinal chemistry. The most prominent member of this family, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), revolutionized protein sequencing through its ability to fluorescently label N-terminal amino acids.[2][3] 4-Methylnaphthalene-1-sulfonyl chloride (CAS 10447-11-7), while less extensively documented, operates on the same fundamental principles. Its naphthalene core acts as a fluorophore, and the sulfonyl chloride moiety provides a reactive handle for covalent modification of biomolecules.[4]

The significance of this reagent is twofold:

-

As a Derivatization Agent: It covalently attaches a UV-active or fluorescent naphthalene tag to otherwise difficult-to-detect molecules, such as amino acids, enabling their separation and quantification via techniques like High-Performance Liquid Chromatography (HPLC).[5][6]

-

As a Synthetic Precursor: The sulfonamide linkage formed from its reaction with amines is a prevalent motif in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[7][8][9] This makes 4-methylnaphthalene-1-sulfonyl chloride a valuable starting material for generating libraries of novel, biologically active compounds.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of 4-methylnaphthalene-1-sulfonyl chloride are summarized below.

Chemical Structure

Caption: 2D Structure of 4-methylnaphthalene-1-sulfonyl chloride.

Table 1: Physicochemical Data for 4-Methylnaphthalene-1-sulfonyl chloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10447-11-7 | [4][10][11] |

| Molecular Formula | C₁₁H₉ClO₂S | [4][11][12] |

| Molecular Weight | 240.71 g/mol | [4][11] |

| IUPAC Name | 4-methylnaphthalene-1-sulfonyl chloride | [4][12] |

| Synonyms | 4-methyl-1-naphthalenesulfonyl chloride, 1-(Chlorosulphonyl)-4-methylnaphthalene | [11] |

| Physical Form | Solid | [10] |

| InChI Key | WLEBLSWMOQCGTE-UHFFFAOYSA-N | [4][10] |

| SMILES | CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)Cl |[4] |

Synthesis and Purification

While specific proprietary syntheses may vary, 4-methylnaphthalene-1-sulfonyl chloride is most plausibly synthesized via electrophilic aromatic substitution, specifically the chlorosulfonation of 1-methylnaphthalene. This method is a standard and robust approach for introducing sulfonyl chloride groups onto aromatic rings.[13]

Plausible Synthetic Pathway: Chlorosulfonation

The reaction involves treating 1-methylnaphthalene with an excess of chlorosulfonic acid (ClSO₃H). The methyl group is an ortho-, para-director. While some substitution may occur at the ortho-position (position 2), the para-position (position 4) is generally favored due to reduced steric hindrance, leading to the desired product. The sulfonic acid is formed as an intermediate, which is then converted to the sulfonyl chloride by the excess reagent.[13]

Caption: General workflow for the synthesis of 4-methylnaphthalene-1-sulfonyl chloride.

Representative Laboratory Protocol

This protocol is a representative method based on established chemical principles for chlorosulfonation.[14] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolved HCl gas).

-

Reagent Addition: Charge the flask with 1-methylnaphthalene dissolved in a suitable inert solvent (e.g., dichloromethane). Cool the flask in an ice-water bath to 0-5 °C.

-

Causality: Cooling is critical to control the exothermicity of the reaction and prevent unwanted side reactions or degradation.

-

-

Reaction: Add chlorosulfonic acid (typically 3-5 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Slow, dropwise addition maintains temperature control. Using excess chlorosulfonic acid ensures the complete conversion of the intermediate sulfonic acid to the final sulfonyl chloride product.

-

-

Stirring: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours, followed by stirring at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Causality: Quenching on ice serves two purposes: it safely neutralizes any remaining reactive chlorosulfonic acid (hydrolyzing it to sulfuric acid and HCl) and precipitates the organic product, which is insoluble in the aqueous acidic medium.

-

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 4-methylnaphthalene-1-sulfonyl chloride.

Chemical Reactivity and Derivatization

The synthetic utility of 4-methylnaphthalene-1-sulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to attack by a wide range of nucleophiles.

Caption: Key reactivity pathways of 4-methylnaphthalene-1-sulfonyl chloride.

Reaction with Amines: Sulfonamide Formation

This is the most significant reaction for this class of compounds. It reacts readily with primary and secondary amines in the presence of a base to form stable N-substituted sulfonamides.[15]

General Protocol for Sulfonamide Synthesis:

-

Dissolution: Dissolve the amine-containing substrate (e.g., an amino acid or peptide) in a suitable buffer (e.g., sodium bicarbonate, pH 8.5-9.5) or an organic solvent like acetone containing water.

-

Causality: A basic pH is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.

-

-

Reagent Addition: Add a solution of 4-methylnaphthalene-1-sulfonyl chloride (typically 1.5-2.0 equivalents) in a water-miscible organic solvent (e.g., acetone or acetonitrile) to the amine solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC or HPLC).

-

Workup: Acidify the reaction mixture to quench any unreacted sulfonyl chloride and precipitate the derivatized product. The product can then be isolated by extraction or filtration.

This reaction is the basis for its use in fluorescent labeling. The resulting sulfonamide is highly fluorescent due to the naphthalene moiety, allowing for sensitive detection.[16][17]

Hydrolysis

Like most sulfonyl chlorides, 4-methylnaphthalene-1-sulfonyl chloride is highly sensitive to moisture.[18] It readily hydrolyzes in the presence of water to form the corresponding 4-methylnaphthalene-1-sulfonic acid, which is unreactive towards amines. This necessitates that the compound be stored under anhydrous conditions and that solutions of the reagent be prepared fresh before use.

Applications in Research and Drug Development

Fluorescent Labeling for Amino Acid and Peptide Analysis

A primary application is the pre-column derivatization of amino acids and peptides for HPLC analysis.[5] Many of these biomolecules lack a native chromophore or fluorophore, making their detection difficult. By reacting them with 4-methylnaphthalene-1-sulfonyl chloride, a fluorescent tag is covalently attached, enabling highly sensitive detection.

The process, analogous to the Dansyl chloride method, allows for:

-

N-Terminal Sequencing: Identification of the first amino acid in a peptide chain.[3][19]

-

Amino Acid Composition Analysis: Quantification of the amino acids present in a protein hydrolysate.[20]

-

Peptide Mapping: Creating a fluorescent "fingerprint" of a protein digest for identification.

Caption: Workflow for fluorescent labeling and analysis of peptides/amino acids.

Scaffold for Medicinal Chemistry

The naphthalene-sulfonamide core is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse pharmacological activities.[1][8] 4-Methylnaphthalene-1-sulfonyl chloride provides a direct and efficient entry point for synthesizing libraries of novel sulfonamide derivatives. Researchers can react it with a wide variety of amines to explore structure-activity relationships (SAR) in the development of new therapeutics, including potential anticancer or antimicrobial agents.

Safety, Handling, and Storage

4-Methylnaphthalene-1-sulfonyl chloride is a hazardous chemical that requires strict safety protocols. It is corrosive and can cause severe skin burns and eye damage.

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| GHS05 | H314: Causes severe skin burns and eye damage. |Recommended Safety and Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[21] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield at all times.

-

Handling: Avoid creating dust. Weigh out the solid in a contained manner. Prepare solutions immediately before use. Do not use dimethyl sulfoxide (DMSO) to prepare solutions, as it can react with sulfonyl chlorides.[2]

-

Spills: In case of a spill, do not use water. Neutralize with a dry, inert material like sodium bicarbonate or sand, then sweep up carefully into a designated hazardous waste container.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials (e.g., bases, alcohols). Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.

Conclusion

4-Methylnaphthalene-1-sulfonyl chloride, CAS 10447-11-7, is a potent and versatile reagent for chemical and biological research. Its utility is anchored in the predictable and efficient reactivity of the sulfonyl chloride group, enabling the formation of stable, fluorescent sulfonamides. For analytical scientists, it offers a robust method for the derivatization and sensitive quantification of amino acids and peptides. For medicinal chemists, it serves as a valuable and accessible building block for the synthesis of novel naphthalene-sulfonamide scaffolds in the pursuit of new therapeutic agents. Adherence to strict safety and handling protocols is paramount to harnessing its full potential while ensuring laboratory safety.

References

- 4-Methylnaphthalene-1-sulphonyl chloride | 10447-11-7. (n.d.). Sigma-Aldrich.

- 4-Methylnaphthalene-1-sulphonyl chloride | 10447-11-7. (n.d.). Sigma-Aldrich.

- 4-Methylnaphthalene-1-sulphonyl chloride | CAS 10447-11-7. (n.d.). Santa Cruz Biotechnology.

- 4-METHYL-1-NAPHTHALENESULFONYL CHLORIDE | 10447-11-7. (n.d.). ChemicalBook.

- 4-methylnaphthalene-1-sulfonyl chloride - C11H9ClO2S. (n.d.). ChemSpider.

- SAFETY DATA SHEET. (2024, November 19). Sigma-Aldrich.

- 4-methylnaphthalene-1-sulfonyl Chloride | C11H9ClO2S. (n.d.). PubChem.

- Dansyl chloride. (n.d.). Wikipedia.

- Dansyl chloride. (n.d.). Grokipedia.

- 5-Dimethylaminonapthalene-1-sulfonyl chloride. (n.d.). Soltec Ventures.

- 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). OECD.

- SAFETY DATA SHEET - 4-Aminonaphthalene-1-sulfonic acid. (2024, March 29). Fisher Scientific.

- Valdés-García, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- Identification of N-terminal amino acids by high-performance liquid chromatography. (n.d.). SpringerLink.

- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025, August 6). ResearchGate.

- Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-12.

- Synthesis of Sulfanilamide. (n.d.). University of Missouri-St. Louis.

- Zanetta, J. P., et al. (1970). The utilisation of I-dimethylaminonaphthalene-5-sulphonyl chloride for quantitative determination of free amino acids and partial analysis of primary structure of proteins. Journal of Chromatography, 51(3), 441-58.

- The Dansyl Method for Identifying N-Terminal Amino Acids. (n.d.). Springer Nature Experiments.

- Chang, J. Y., & Knecht, R. (1989). Amino Acid Analysis Using the Dimethylaminoazobenzene Sulfonyl Chloride (DABS-C1) Precolumn Derivatization Method. Laboratory Methodology in Biochemistry. CRC Press.

- Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2025, October 7). RSC Medicinal Chemistry.

- Preparation of 1, 5-naphthalene disulfonyl chloride. (n.d.). Google Patents.

- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-282.

- Lefevre, C., et al. (1996). Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Bioconjugate Chemistry, 7(4), 482-9.

- Application of Methylsulfone in Drug Discovery. (n.d.). PharmaBlock.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-methylnaphthalene-1-sulfonyl Chloride | C11H9ClO2S | CID 2800760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. 4-Methylnaphthalene-1-sulphonyl chloride | 10447-11-7 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. 4-methylnaphthalene-1-sulfonyl chloride - C11H9ClO2S | CSSB00011220028 [chem-space.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. grokipedia.com [grokipedia.com]

- 17. 5-Dimethylaminonapthalene-1-sulfonyl chloride - Soltec Ventures [soltecventures.com]

- 18. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 20. The utilisation of I-dimethylaminonaphthalene-5-sulphonyl chloride for quantitative determination of free amino acids and partial analysis of primary structure of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

synthesis of 4-methylnaphthalene-1-sulfonyl chloride

An In-depth Technical Guide to the Synthesis of 4-methylnaphthalene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the development of advanced pharmaceutical agents and specialty chemicals. The document delineates the prevalent synthetic methodology, focusing on the chlorosulfonation of 1-methylnaphthalene. It offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol validated by established chemical principles, and critical safety considerations for handling the hazardous reagents involved. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation of this important compound.

Introduction and Significance

4-methylnaphthalene-1-sulfonyl chloride (C₁₁H₉ClO₂S) is an aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis.[1][2][3] The sulfonyl chloride functional group is a potent electrophile, readily reacting with a wide array of nucleophiles—such as amines, alcohols, and phenols—to form stable sulfonamides, sulfonates, and other sulfur(VI)-containing derivatives.

The sulfonamide moiety, in particular, is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[4] Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and its metabolic stability, make it a valuable component in drug design.[4] Consequently, access to functionalized sulfonyl chlorides like the 4-methylnaphthalene derivative is critical for exploring structure-activity relationships (SAR) in the pursuit of novel therapeutics.

Synthetic Strategy: The Chlorosulfonation Pathway

The most direct and widely employed method for the is the electrophilic aromatic substitution reaction between 1-methylnaphthalene and chlorosulfonic acid.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The naphthalene ring system is activated by the electron-donating methyl group, which directs the incoming electrophile primarily to the ortho and para positions. Due to steric hindrance from the adjacent fused ring, the substitution occurs predominantly at the C4 (para) position.

The key steps are:

-

Generation of the Electrophile: Although chlorosulfonic acid can act as the electrophile directly, the reaction is often considered to involve sulfur trioxide (SO₃) or a related cationic species as the active electrophile.

-

Nucleophilic Attack: The π-electron system of the 1-methylnaphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as the chloride ion or another molecule of chlorosulfonic acid) removes a proton from the carbon atom bearing the new substituent, restoring aromaticity and yielding the final product.

Caption: Core mechanism for the chlorosulfonation of 1-methylnaphthalene.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorosulfonation of naphthalene derivatives.[5] Extreme caution must be exercised due to the hazardous nature of chlorosulfonic acid.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 14.2 g (0.1 mol) | 1.0 |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 12.8 g (0.11 mol) | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent |

| Ice | H₂O | 18.02 | ~500 g | Quenching |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying |

| Hexane | C₆H₁₄ | 86.18 | As needed | Recrystallization |

Step-by-Step Methodology

-

Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and placed in an ice-salt bath.

-

Initial Solution: Charge the flask with 1-methylnaphthalene (14.2 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Stir the solution and cool the mixture to 0-5 °C.[5]

-

Reagent Addition: Slowly add chlorosulfonic acid (12.8 g, 0.11 mol) dropwise from the dropping funnel to the stirred solution over a period of 60-90 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition to minimize the formation of isomers and disubstituted byproducts.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Prepare a 1 L beaker containing approximately 500 g of crushed ice. With extreme caution and slow addition , pour the reaction mixture onto the ice with vigorous stirring. Chlorosulfonic acid reacts violently with water; this step must be performed in a fume hood behind a safety shield.

-

Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with cold water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to remove residual acids.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate, to yield 4-methylnaphthalene-1-sulfonyl chloride as a solid.

Caption: Experimental workflow for the .

Safety and Handling: A Trustworthy System

The protocols described herein are self-validating only when executed with stringent adherence to safety measures. The primary hazard is chlorosulfonic acid.

-

Corrosivity and Reactivity: Chlorosulfonic acid is a powerful corrosive agent that causes severe chemical and thermal burns upon contact with skin or eyes.[6][7][8] It reacts violently with water, releasing large amounts of heat and toxic fumes (hydrogen chloride and sulfuric acid mist).[6]

-

Inhalation Hazard: Vapors are extremely irritating to the respiratory tract and can cause delayed lung damage.[6][9]

-

Personal Protective Equipment (PPE): All operations must be conducted in a certified chemical fume hood. Mandatory PPE includes:

-

Spill and Emergency Procedures:

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]

-

Spills: Evacuate the area. Do NOT use water. Neutralize small spills with a dry, inert absorbent material like dry sand or sodium bicarbonate.[9][10] For larger spills, follow institutional emergency protocols.

-

Characterization

The identity and purity of the synthesized 4-methylnaphthalene-1-sulfonyl chloride should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with literature values.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure, showing the characteristic aromatic protons and carbons of the 4-methylnaphthalene scaffold.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

References

- CSA. (n.d.). Chlorosulfonic Acid Safety Precautions.

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.

- Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS.

- Fisher Scientific. (2012). Safety Data Sheet: Chlorosulfonic acid.

-

PrepChem.com. (n.d.). Synthesis of 1-naphthalenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene-1,5-disulfonyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-naphthalenesulfonyl chloride. Retrieved from [Link]

- Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

-

PubChem. (n.d.). 4-methylnaphthalene-1-sulfonyl Chloride. Retrieved from [Link]

- Quick Company. (n.d.). A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene.

- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The chlorination of 1-methylnaphthalene by molecular chlorine. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). US3155716A - Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol.

-

PubChem. (n.d.). 4-acetamidonaphthalene-1-sulfonyl Chloride. Retrieved from [Link]

Sources

- 1. 4-methylnaphthalene-1-sulfonyl Chloride | C11H9ClO2S | CID 2800760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylnaphthalene-1-sulphonyl chloride | 10447-11-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. US3155716A - Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol - Google Patents [patents.google.com]

- 6. macro.lsu.edu [macro.lsu.edu]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

4-Methylnaphthalene-1-sulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

Introduction

4-Methylnaphthalene-1-sulfonyl chloride is a versatile bifunctional molecule that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive sulfonyl chloride moiety appended to a fluorescent naphthalene core, makes it a valuable reagent and building block for the synthesis of complex molecular architectures and functional probes. This guide provides an in-depth exploration of the synthesis, properties, and applications of 4-methylnaphthalene-1-sulfonyl chloride, with a particular focus on its utility for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity, provide field-proven experimental protocols, and offer insights into its role in the creation of novel chemical entities.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in any experimental setting. The key physicochemical data for 4-methylnaphthalene-1-sulfonyl chloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 240.71 g/mol | [1][2] |

| Molecular Formula | C₁₁H₉ClO₂S | [2] |

| CAS Number | 10447-11-7 | [2] |

| Appearance | Solid | [3] |

| IUPAC Name | 4-methylnaphthalene-1-sulfonyl chloride | [1] |

| Synonyms | 1-(Chlorosulfonyl)-4-methylnaphthalene | [2] |

| Boiling Point | 81-82 °C | [3] |

| InChI Key | WLEBLSWMOQCGTE-UHFFFAOYSA-N | [1] |

The presence of the naphthalene ring system imparts a degree of rigidity and aromaticity to the molecule, while the sulfonyl chloride group serves as a highly reactive electrophilic center.

Synthesis of 4-Methylnaphthalene-1-sulfonyl Chloride: A Mechanistic Approach

The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry. While several methods exist, a common and reliable approach involves the chlorosulfonation of the corresponding arene or the treatment of the corresponding sulfonic acid salt with a chlorinating agent.

Conceptual Workflow for Synthesis

The logical flow for a typical synthesis of 4-methylnaphthalene-1-sulfonyl chloride from its sulfonic acid precursor is depicted below. This process relies on the conversion of a sulfonate salt to the more reactive sulfonyl chloride.

Caption: A generalized workflow for the synthesis of 4-methylnaphthalene-1-sulfonyl chloride.

Experimental Protocol: Synthesis from Sodium 4-methylnaphthalene-1-sulfonate

This protocol is adapted from established procedures for the synthesis of naphthalene sulfonyl chlorides.[4] The choice of phosphorus pentachloride as the chlorinating agent is based on its efficacy in converting sulfonate salts to sulfonyl chlorides.

Materials:

-

Sodium 4-methylnaphthalene-1-sulfonate

-

Phosphorus pentachloride (PCl₅)

-

Chloroform

-

Ice

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully mix finely powdered sodium 4-methylnaphthalene-1-sulfonate with phosphorus pentachloride (1.5 equivalents).

-

Gently heat the mixture in an oil bath to initiate the reaction. The reaction is exothermic and will likely become self-sustaining. Maintain gentle heating for 1-2 hours to ensure completion.

-

Cool the reaction mixture to room temperature. The product will be a solid mass.

-

Carefully add cold water to the reaction mixture to quench the excess phosphorus pentachloride and hydrolyze the phosphorus oxychloride byproduct. This step should be performed in a well-ventilated fume hood as hydrogen chloride gas will be evolved.

-

Extract the aqueous mixture with chloroform (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 4-methylnaphthalene-1-sulfonyl chloride can be purified by recrystallization from a suitable solvent system such as a hexane/ethyl acetate mixture.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR). The formation of the sulfonyl chloride can be confirmed by the disappearance of the characteristic sulfonate stretches and the appearance of the S-Cl stretch in the IR spectrum.

Reactivity and Strategic Applications in Drug Discovery

The chemical behavior of 4-methylnaphthalene-1-sulfonyl chloride is dominated by the electrophilicity of the sulfonyl chloride group. This functional group readily reacts with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[5] This reactivity is the cornerstone of its utility in medicinal chemistry.

Formation of Sulfonamides: A Gateway to Bioactive Molecules

The sulfonamide linkage is a privileged scaffold in drug discovery, present in a multitude of approved drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents. The reaction of 4-methylnaphthalene-1-sulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride.

Caption: The reaction of 4-methylnaphthalene-1-sulfonyl chloride with an amine to form a sulfonamide.

Application as a Fluorescent Tag and in Proteomics

The naphthalene moiety of 4-methylnaphthalene-1-sulfonyl chloride is inherently fluorescent. When reacted with non-fluorescent primary amines, such as those on proteins or peptides, it forms highly fluorescent sulfonamide adducts. This property is analogous to that of the well-known fluorescent labeling reagent, Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride).[6] This makes 4-methylnaphthalene-1-sulfonyl chloride a valuable tool for:

-

Fluorescent labeling of biomolecules: Enabling their detection and quantification in various biological assays.

-

N-terminal amino acid analysis of proteins: Similar to the Dansylation method.

-

Creating fluorescent probes: For studying protein-ligand interactions and enzyme activity.

Analytical Characterization

The unambiguous identification and purity assessment of 4-methylnaphthalene-1-sulfonyl chloride are crucial. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) are expected around 1375-1410 cm⁻¹ and 1180-1204 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Aromatic protons on the naphthalene ring will appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The methyl protons will appear as a singlet in the upfield region (around 2.5-3.0 ppm). ¹³C NMR: Resonances for the aromatic carbons of the naphthalene ring and the methyl carbon will be observed. The carbon attached to the sulfonyl chloride group will be significantly downfield shifted. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments. |

Safety and Handling

4-Methylnaphthalene-1-sulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as a dangerous good for transport.[2] It is corrosive and can cause severe skin burns and eye damage.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

4-Methylnaphthalene-1-sulfonyl chloride is a valuable and versatile reagent in the arsenal of the modern synthetic and medicinal chemist. Its unique combination of a reactive sulfonyl chloride handle and a fluorescent naphthalene core provides a powerful platform for the construction of novel sulfonamides and fluorescent probes. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for harnessing its full potential in the pursuit of new scientific discoveries and the development of innovative therapeutics.

References

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

-

PubChem. (n.d.). 4-methylnaphthalene-1-sulfonyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Soltec Ventures. (n.d.). 5-Dimethylaminonapthalene-1-sulfonyl chloride. Retrieved from [Link]

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]

-

Organic Syntheses. (n.d.). naphthalene-1,5-disulfonyl chloride. Retrieved from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Bassi, J., et al. (n.d.). Fluorescent Labeling of RNA and DNA on the Hoogsteen Edge using Sulfinate Chemistry. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Chloro-naphthalene-1-sulfonyl chloride. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 1-methylnaphthalene. Retrieved from [Link]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

- Google Patents. (n.d.). General preparation method of sulfonyl chloride.

Sources

- 1. 4-methylnaphthalene-1-sulfonyl Chloride | C11H9ClO2S | CID 2800760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Methylnaphthalene-1-sulphonyl chloride | 10447-11-7 [sigmaaldrich.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cbijournal.com [cbijournal.com]

- 6. 5-Dimethylaminonapthalene-1-sulfonyl chloride - Soltec Ventures [soltecventures.com]

- 7. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to 4-Methylnaphthalene-1-sulfonyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Naphthalenesulfonyl Scaffold

In the landscape of modern medicinal chemistry and analytical science, the strategic deployment of specific molecular scaffolds is paramount to achieving desired biological activity and analytical sensitivity. Among these, the naphthalene core, particularly when functionalized as a sulfonyl chloride, represents a privileged structure. 4-Methylnaphthalene-1-sulfonyl chloride, a key member of this class, serves as a versatile building block for the synthesis of novel therapeutic agents and as a robust derivatizing agent for analytical applications. Its structure, combining the rigid, lipophilic naphthalene ring system with the highly reactive sulfonyl chloride group, provides a unique platform for generating compounds with tailored physicochemical and pharmacological properties. The naphthalene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in π-stacking interactions with biological targets.[1] The sulfonamide linkage, readily formed from the corresponding sulfonyl chloride, is another critical functional group in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[2][3][4][5]

This technical guide provides a comprehensive overview of 4-methylnaphthalene-1-sulfonyl chloride, from its fundamental physicochemical properties and synthesis to its applications in drug discovery and analytical chemistry. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel chemical entities.

Physicochemical and Structural Characteristics

4-Methylnaphthalene-1-sulfonyl chloride is a solid at room temperature with a molecular formula of C₁₁H₉ClO₂S and a molecular weight of approximately 240.71 g/mol .[6][7] Its structure is characterized by a naphthalene ring system substituted with a methyl group at the 4-position and a sulfonyl chloride group at the 1-position.

Structural Diagram

Caption: General workflow for the synthesis of 4-methylnaphthalene-1-sulfonyl chloride.

Exemplary Experimental Protocol (Adapted)

This protocol is adapted from general procedures for chlorosulfonation and should be optimized and validated under appropriate laboratory safety conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylnaphthalene (1 equivalent) dissolved in a suitable inert solvent such as dichloromethane or chloroform. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reagent: Slowly add chlorosulfonic acid (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and generates HCl gas, which should be vented through a suitable trap.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the same organic solvent used for the reaction. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-methylnaphthalene-1-sulfonyl chloride.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Low Temperature: The chlorosulfonation reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and minimize the formation of isomeric byproducts.

-

Inert Solvent: The use of an inert solvent helps to dissipate heat and control the viscosity of the reaction mixture, ensuring efficient stirring.

-

Slow Addition: Dropwise addition of the highly reactive chlorosulfonic acid prevents a dangerous exotherm and allows for better control over the reaction.

-

Aqueous Workup on Ice: Quenching the reaction on ice serves to hydrolyze the excess chlorosulfonic acid and to precipitate the less water-soluble organic product.

-

Bicarbonate Wash: This step is essential to remove any residual acidic impurities, which could interfere with subsequent reactions or degrade the product upon storage.

Reactivity and Synthetic Applications

The primary utility of 4-methylnaphthalene-1-sulfonyl chloride in synthetic chemistry lies in its reactivity towards nucleophiles, most notably amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for the construction of a diverse range of biologically active molecules.

Formation of Sulfonamides

The reaction of 4-methylnaphthalene-1-sulfonyl chloride with a primary or secondary amine in the presence of a base (such as triethylamine or pyridine) proceeds via a nucleophilic acyl substitution-type mechanism to yield the corresponding N-substituted 4-methylnaphthalene-1-sulfonamide.

General Reaction Scheme:

This reaction is highly efficient and tolerant of a wide range of functional groups on the amine component, making it a powerful tool for generating libraries of compounds for biological screening. [3]

Applications in Drug Discovery

The 4-methylnaphthalene-1-sulfonamide scaffold is of significant interest in drug discovery due to the established biological activities of both the naphthalene and sulfonamide moieties.

-

Anticancer Activity: Naphthalene-sulfonamide derivatives have been investigated as potent inhibitors of various cancer-related targets. For instance, certain sulfonamides bearing a naphthalene moiety have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. [4]* Metabolic Diseases: Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4), a therapeutic target for metabolic diseases such as diabetes and atherosclerosis. [2][8]* Broad-Spectrum Biological Activity: Sulfonamides, in general, exhibit a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticonvulsant activities. The incorporation of the 4-methylnaphthalene group can modulate the lipophilicity and target-binding properties of these sulfonamides, offering a pathway to novel therapeutic agents. [2][5]

Application as an Analytical Reagent

Analogous to the widely used dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), 4-methylnaphthalene-1-sulfonyl chloride can be employed as a derivatizing agent for the analysis of primary and secondary amines, including amino acids, by High-Performance Liquid Chromatography (HPLC). [6][9][10]The naphthalene moiety acts as a chromophore, allowing for sensitive UV detection of the derivatized analytes.

Workflow for Amine Derivatization and HPLC Analysis:

Caption: Workflow for the derivatization of amines with 4-methylnaphthalene-1-sulfonyl chloride for HPLC analysis.

Safety and Handling

4-Methylnaphthalene-1-sulfonyl chloride is classified as a corrosive substance and can cause severe skin burns and eye damage. [11]It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container in a dry environment.

Conclusion

4-Methylnaphthalene-1-sulfonyl chloride is a valuable and versatile chemical entity with significant potential in both synthetic and analytical chemistry. Its straightforward synthesis and high reactivity make it an excellent starting material for the construction of diverse sulfonamide libraries for drug discovery, targeting a wide range of diseases. Furthermore, its utility as a derivatizing agent for the sensitive detection of amines underscores its importance as a tool for chemical analysis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit the potential of this important molecular scaffold.

References

-

Supporting Information for various chemical syntheses and characterizations. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

Tapuhi, Y., et al. "HPLC of amino acids as dansyl and dabsyl derivatives." ResearchGate, 2001. Available at: [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available at: [Link]

-

Harris, E. L. "Identification of N-terminal amino acids by high-performance liquid chromatography." Methods in Molecular Biology, vol. 3, 1988, pp. 49-55. Available at: [Link]

-

PubChem. "4-methylnaphthalene-1-sulfonyl Chloride." National Center for Biotechnology Information. Available at: [Link]

-

Gao, J., et al. "From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4." ResearchGate, 2018. Available at: [Link]

-

Cremlyn, R. J. "Chlorosulfonic Acid: A Versatile Reagent." Royal Society of Chemistry, 2002. Available at: [Link]

-

Hameed, A. D., et al. "Synthesis and Biological Activity of New Sulfonamide Derivatives." International Journal of Drug Delivery Technology, vol. 11, no. 4, 2021, pp. 1394-1398. Available at: [Link]

-

Ali, I., et al. "Analysis of amino acids by high performance liquid chromatography." ResearchGate, 2017. Available at: [Link]

-

"Methanesulfonyl chloride." Organic Syntheses. Available at: [Link]

-

"4-Methylbenzenesulfonyl chloride." UNEP Publications. Available at: [Link]

-

Li, Y., et al. "Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 34, no. 1, 2019, pp. 1-11. Available at: [Link]

-

"Naphthalene-1,5-disulfonyl chloride." Organic Syntheses. Available at: [Link]

-

Gao, J., et al. "From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 6045-6060. Available at: [Link]

-

Imran, M., et al. "Biological activities of sulfonamides." ResearchGate, 2005. Available at: [Link]

-

Quick Company. "A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene." Quick Company. Available at: [Link]

-

Rowley, H. L., et al. "The Analysis of Amino Acids Using Precolumn Derivatization, HPLC, and Electrochemical Detection." Springer Nature Experiments, 1994. Available at: [Link]

- Paul, A. P., and R. F. Reidier. "Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol." Google Patents, US3155716A, 1964.

-

"How to carry out a sulfonation reaction?" ResearchGate. Available at: [Link]

-

Lee, S., et al. "Effect of reaction conditions on naphthalene sulfonation." Journal of the Korean Chemical Society, vol. 58, no. 3, 2014, pp. 243-247. Available at: [Link]

-

Singh, S. K., et al. "Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective." European Journal of Medicinal Chemistry, vol. 161, 2019, pp. 206-231. Available at: [Link]

-

Stoyanov, S., et al. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." Magnetic Resonance in Chemistry, vol. 53, no. 11, 2015, pp. 948-952. Available at: [Link]

-

NIST. "Naphthalene, decahydro-4a-methyl-1-methylene-7-(1-methylethenyl)-, [4aR-(4aα,7α,8aβ)]-." NIST Chemistry WebBook. Available at: [Link]

-

PubChem. "4-Methoxynaphthalene-1-sulfonyl chloride." National Center for Biotechnology Information. Available at: [Link]

-

Oakwood Chemical. "4-Chloro-naphthalene-1-sulfonyl chloride." Oakwood Chemical. Available at: [Link]

Sources

- 1. 1-Naphthalenesulfonyl chloride(85-46-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. impactfactor.org [impactfactor.org]

- 4. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-methylnaphthalene-1-sulfonyl Chloride | C11H9ClO2S | CID 2800760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. 4-Methylnaphthalene-1-sulphonyl chloride | 10447-11-7 [sigmaaldrich.com]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 4-Methylnaphthalene-1-sulfonyl Chloride in Organic Solvents

For Immediate Release

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Understanding the solubility of reagents is a cornerstone of successful chemical synthesis and formulation development. This guide provides a comprehensive overview of the solubility characteristics of 4-methylnaphthalene-1-sulfonyl chloride, a key building block in medicinal chemistry and organic synthesis. Authored for the discerning scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, practical methodologies for its determination, and critical considerations for its use in various laboratory applications.

While direct, quantitative solubility data for 4-methylnaphthalene-1-sulfonyl chloride is not extensively available in the public domain, this guide leverages data from the closely related and structurally similar compound, dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride), to provide valuable insights and predictive guidance. It is imperative, however, that researchers experimentally verify solubility parameters for their specific applications.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4-methylnaphthalene-1-sulfonyl chloride, a molecule possessing both a large, nonpolar naphthalene ring system and a highly polar sulfonyl chloride group, its solubility profile is nuanced.

The principle of "like dissolves like" provides a foundational predictive tool.[1] Solvents with similar polarity to the solute are generally effective at dissolving it.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are anticipated to be effective at solvating the polar sulfonyl chloride moiety through dipole-dipole interactions. Data for the analogous dansyl chloride shows good solubility in these solvents.[2][3][4]

-

Chlorinated Solvents: Chloroform and methylene chloride are also expected to be good solvents due to their ability to engage in dipole-dipole interactions and their overall compatibility with the moderately polar nature of the molecule.[2][4][5]

-

Aromatic Solvents: Benzene and dioxane can interact favorably with the naphthalene ring system through π-π stacking interactions, contributing to solubility.[2][4]

-

Protic Solvents: Alcohols, such as ethanol, can act as hydrogen bond acceptors for the sulfonyl oxygen atoms. However, their protic nature also introduces the potential for reactivity with the sulfonyl chloride group, a critical consideration for solution stability.[6]

-

Nonpolar Solvents: Hydrocarbon solvents like hexane are generally poor solvents for this compound due to the significant polarity mismatch with the sulfonyl chloride group.

-